molecular formula C14H21N5O B5525303 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide

3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide

Cat. No. B5525303
M. Wt: 275.35 g/mol
InChI Key: ICQZJLOJVAVNSJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide" often involves multi-step reactions, including the use of palladium catalysis and electrophilic fluorination, as seen in the synthesis of related piperazine and pyridine derivatives. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound intended to image dopamine D4 receptors, was achieved through a four-step approach, including the introduction of a trimethylstannyl leaving group via palladium catalysis (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a foundation for understanding the structural aspects of related compounds (Afzal et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of piperazine and pyridine derivatives can be quite diverse, depending on their functional groups and molecular structure. The reactions may include carbonylation processes, as observed in the novel carbonylation at a C−H bond in the piperazine ring of N-(2-pyridinyl)piperazines (Ishii et al., 1997). These reactions highlight the compound's reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, can be inferred from related research. For example, the study on 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine provided insights into its stability and degradation mechanism, which are crucial for understanding the behavior of similar compounds under various conditions (Muszalska et al., 2005).

Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and its analogues, with reduced lipophilicity and added polar functionality, have shown potential for therapeutic and/or diagnostic applications in oncology. The modification aims to improve utility limited by high lipophilicity, suggesting these compounds, including those related to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide, could be significant for cancer research and treatment (Abate et al., 2011).

Antibacterial and Anticancer Evaluation

Compounds synthesized from N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide have shown potent antibacterial activity and a broad range of anticancer activity. This includes reactions to form pyridones and coumarins, which had significant antibacterial activity against S. aureus and anticancer efficacy across various tumor cell lines, highlighting the versatility of chemical structures similar to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide in developing new therapeutic agents (Bondock & Gieman, 2015).

Development of Polymer Structures

Research on the synthesis of ordered polymers by direct polycondensation involving piperazine and other monomers demonstrates the application of such chemical structures in materials science, particularly in creating novel polymer architectures with potential applications ranging from biocompatible materials to novel nanocomposites (Yu, Seino, & Ueda, 1999).

Carbon Dioxide Capture

Studies on the characterization of piperazine compounds for carbon dioxide capture highlight the relevance in environmental science, particularly for amine scrubbing processes in carbon capture and storage (CCS) technologies. This research underpins the importance of chemical compounds related to 3-(4-methyl-1-piperazinyl)-N'-(4-pyridinylmethylene)propanohydrazide in developing more efficient and environmentally friendly methods for CO2 capture (Li et al., 2013).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-18-8-10-19(11-9-18)7-4-14(20)17-16-12-13-2-5-15-6-3-13/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,20)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQZJLOJVAVNSJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.